molecular formula C21H25N3O7S B1667832 3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester CAS No. 118587-22-7

3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

Cat. No. B1667832
M. Wt: 463.5 g/mol
InChI Key: CLMNTOZRDYXVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.

Scientific Research Applications

Synthesis and Pharmacological Studies

3,5-Pyridinedicarboxylic acid derivatives have been studied for their synthesis and pharmacological applications. Meyer et al. (1981) reported the Michael-addition and ring closure processes to create novel pyridinedicarboxylates with non-identical ester functions, demonstrating improved pharmacological activities like coronary vasodilation and antihypertensive effects compared to symmetrically substituted derivatives (Meyer, Bossert, Wehinger, Stoepel, & Vater, 1981). This study laid the groundwork for further development of antihypertensive drugs.

Optically Active Derivatives and Pharmacological Effects

Research on optically active derivatives of 3,5-pyridinedicarboxylic acid showed significant insights. Ashimori et al. (1991) synthesized optically active derivatives and investigated their antihypertensive effects and interaction with rat cardiac membrane homogenates, defining the active form to be a specific enantiomer (Ashimori et al., 1991).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of these compounds has been explored for creating new calcium antagonists. Adachi et al. (1993) synthesized a new calcium antagonist via enantioselective hydrolysis and transesterification, highlighting the potential of these compounds in medical applications (Adachi, Ishii, Yoko, Ota, Ogawa, & Hanada, 1993).

Enantioselectivity in Kinetic Resolution

Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of these derivatives. This study is crucial for understanding the stereochemical aspects of these compounds and their potential therapeutic applications (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Pharmacological Properties and Metabolism

The pharmacological properties and metabolism of 3,5-pyridinedicarboxylic acid derivatives have been extensively studied. For example, research on a cerebral vasodilator derivative, YC-93, involved a sensitive method for quantitative determination in plasma, which is crucial for clinical dose management and pharmacokinetics (Higuchi, Sasaki, & Sado, 1975).

properties

CAS RN

118587-22-7

Product Name

3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25N3O7S/c1-4-31-21(27)19-16(11-32-9-8-22-12-25)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)24(28)29/h5-7,10,12,18,23H,4,8-9,11H2,1-3H3,(H,22,25)

InChI Key

CLMNTOZRDYXVRT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BBR 2160;  BBR-2160;  BBR2160

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Reactant of Route 3
Reactant of Route 3
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Reactant of Route 5
Reactant of Route 5
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Reactant of Route 6
3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

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